

MOPS-d15 CAS number and molecular weight

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Compound of Interest

Compound Name: MOPS-d15

Cat. No.: B12303388

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An In-Depth Technical Guide to MOPS-d15

This technical guide provides comprehensive information on the deuterated buffer component, **MOPS-d15**, tailored for researchers, scientists, and professionals in drug development. It covers its core properties, applications, and relevant experimental protocols.

Core Properties of MOPS-d15

MOPS-d15 is the deuterated form of 3-(N-morpholino)propanesulfonic acid (MOPS), a widely used zwitterionic buffer in biological and biochemical research.^[1] Deuteration, the replacement of hydrogen atoms with their heavy isotope deuterium, makes **MOPS-d15** a valuable tool in specific analytical applications, primarily as an internal standard for mass spectrometry.

Property	Value	Reference
CAS Number	1219799-30-0	^[2]
Molecular Weight	224.35 g/mol	^[2]
Molecular Formula	C ₇ D ₁₅ NO ₄ S	Inferred
Appearance	White Solid	^[2]
Purity	Typically ≥98 atom % D	^[2]

The Role of MOPS as a Biological Buffer

MOPS is one of the original "Good's buffers" developed to provide stable pH environments for biochemical and biological systems.[3] With a pKa of 7.20, it is highly effective for maintaining a near-neutral pH in the range of 6.5 to 7.9.[1][4]

Key characteristics of MOPS buffer include:

- **Physiological pH Range:** Its pKa is close to the physiological pH of many cellular systems, making it ideal for cell culture media.[3]
- **Low Metal Ion Binding:** MOPS shows minimal interference through chelation of most metal ions.[1][4]
- **UV Transparency:** It has low absorption in the UV spectrum, which is advantageous for spectrophotometric assays.[4]
- **Versatility:** It is used in a wide array of applications, from protein purification and enzyme assays to electrophoresis.[1][4][5]

Experimental Protocols and Applications

While **MOPS-d15**'s primary role is as an internal standard, its non-deuterated counterpart, MOPS, is used extensively in various experimental protocols.

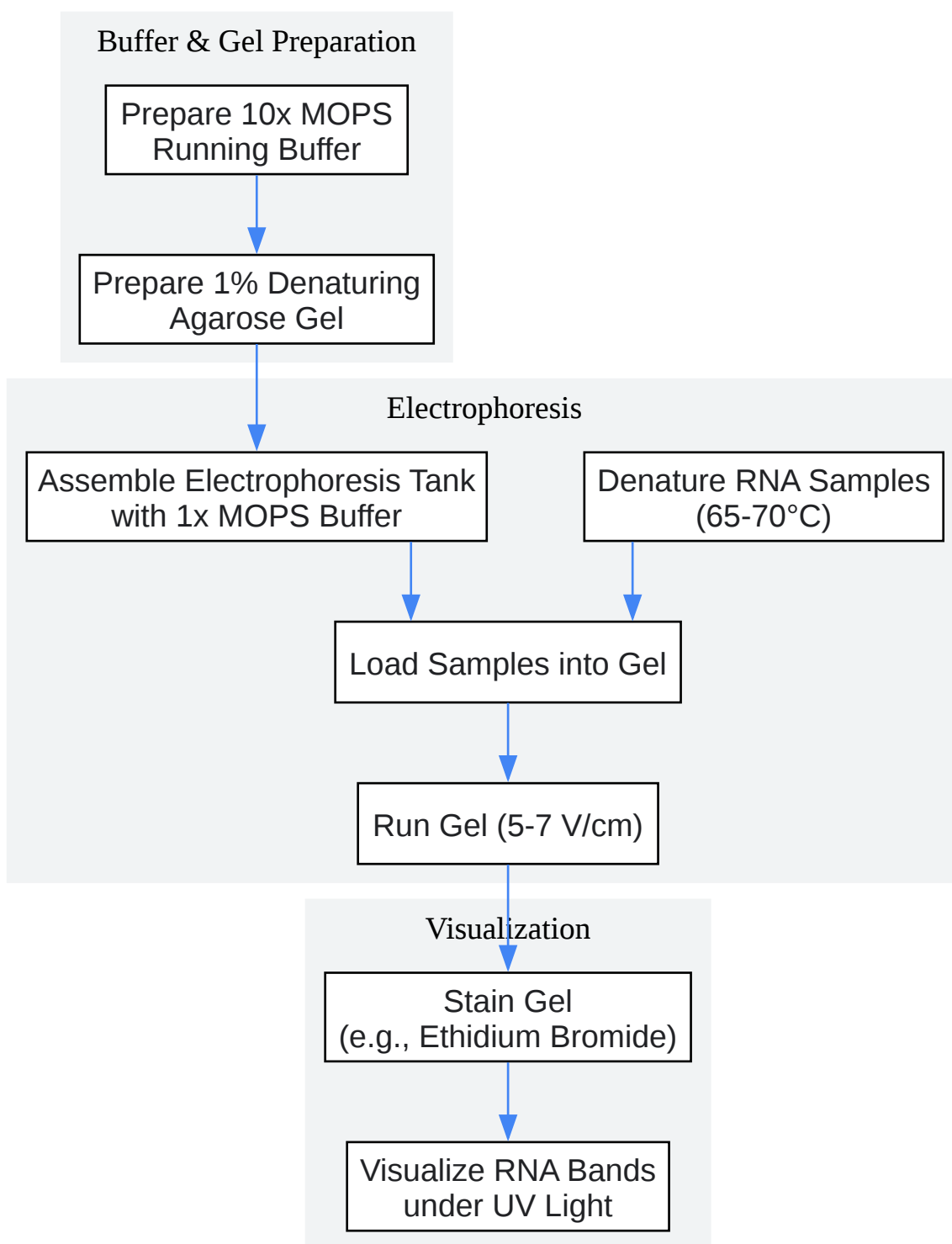
RNA Denaturing Agarose Gel Electrophoresis

MOPS is the standard buffer for denaturing formaldehyde agarose gel electrophoresis to separate RNA molecules.[2] The buffer maintains a stable pH, which is crucial for the integrity of RNA during the procedure.

Detailed Methodology:

- **Preparation of 10x MOPS Running Buffer:**
 - Dissolve 41.85 g of MOPS (free acid) in approximately 800 mL of DEPC-treated water.[6]
 - Add 4.1 g of sodium acetate (anhydrous) and 20 mL of 0.5 M EDTA (pH 8.0).[6][7]
 - Adjust the pH to 7.0 using NaOH.[6]

- Bring the final volume to 1 liter with DEPC-treated water.[\[6\]](#)
- Sterilize the solution by filtration through a 0.22 μ m filter. Autoclaving is not recommended as it can cause degradation.[\[1\]](#)[\[6\]](#)
- Preparation of 1% Denaturing Agarose Gel:
 - In a fume hood, dissolve 1 g of agarose in 72 mL of DEPC-treated water by heating.[\[2\]](#)
 - Cool the solution to about 60°C.
 - Add 10 mL of 10x MOPS running buffer and 18 mL of 37% formaldehyde. Mix gently.[\[2\]](#)[\[7\]](#)
 - Pour the gel into a casting tray and allow it to solidify.[\[2\]](#)
- Electrophoresis:
 - Place the gel in an electrophoresis tank and cover it with 1x MOPS running buffer.[\[2\]](#)
 - Denature RNA samples by heating them at 65-70°C for 10-15 minutes in a loading buffer containing formaldehyde and formamide, then chill on ice.[\[2\]](#)[\[7\]](#)
 - Load the samples into the wells and run the gel at 5-7 V/cm.[\[2\]](#)
- Visualization:
 - Stain the gel with ethidium bromide or a safer alternative like SYBR Green to visualize the RNA bands under UV light.[\[2\]](#)



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RNA Denaturing Gel Electrophoresis Workflow.

Cell Culture

MOPS is used as a buffering agent in various cell culture media to maintain a stable physiological pH.[5][8] It is important to note that for mammalian cell culture, the MOPS concentration should generally not exceed 20 mM, as higher concentrations can have adverse effects on cell growth and metabolism.[5][9]

Protein Purification and Chromatography

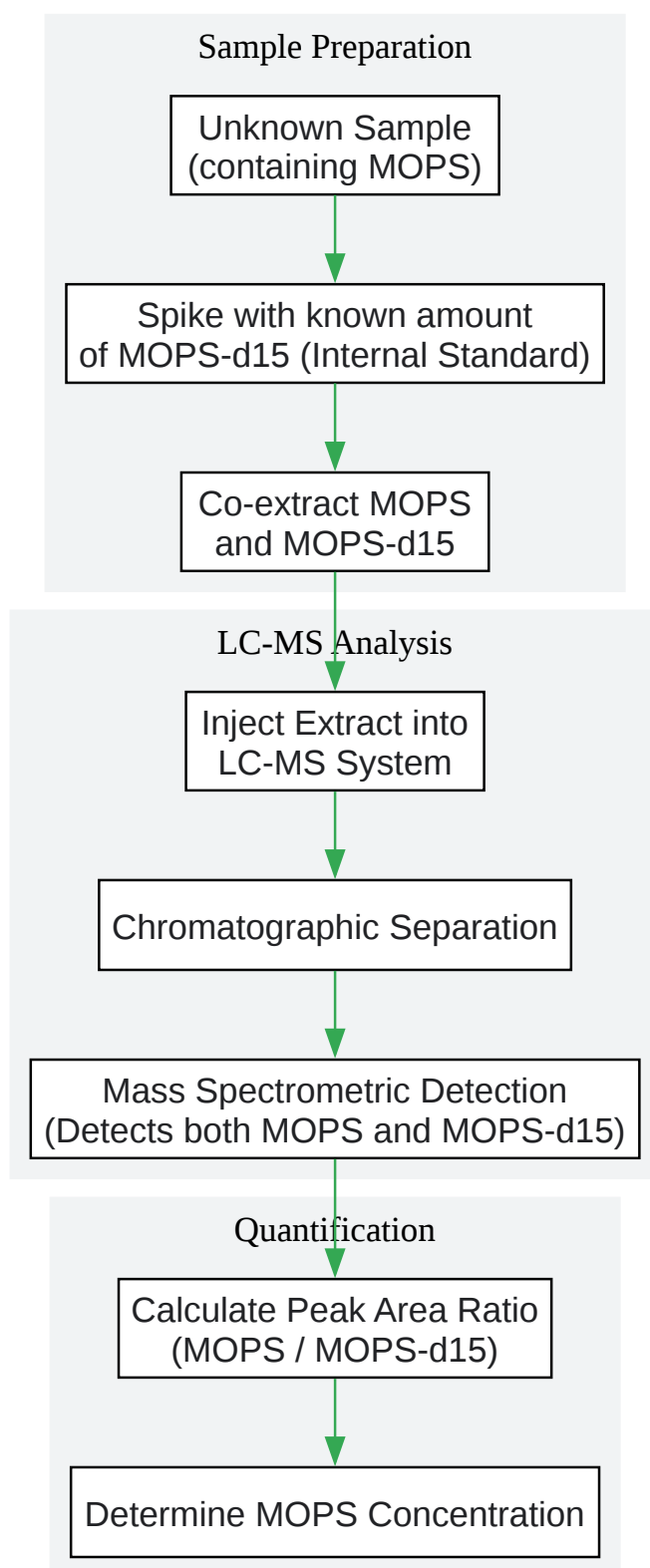
Due to its buffering capacity and low metal ion interaction, MOPS is a suitable buffer for various chromatography techniques used in protein purification.[5]

Application of MOPS-d15 in Quantitative Mass Spectrometry

The primary application of **MOPS-d15** is as an internal standard in quantitative analysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS). The use of stable isotope-labeled internal standards is the gold standard for accurate quantification of analytes in complex biological matrices.

Methodology Principle:

- **Sample Preparation:** A known concentration of **MOPS-d15** is spiked into the unknown biological or environmental sample that is being analyzed for the presence of non-deuterated MOPS.
- **Extraction:** The analyte (MOPS) and the internal standard (**MOPS-d15**) are extracted from the sample matrix together. The key advantage here is that any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard.
- **LC-MS Analysis:** The sample is injected into an LC-MS system. The liquid chromatography step separates MOPS from other molecules in the sample. The mass spectrometer detects both MOPS and **MOPS-d15**. Because **MOPS-d15** is chemically identical to MOPS but has a higher mass, it can be distinguished by the mass spectrometer.
- **Quantification:** The concentration of MOPS in the original sample is determined by comparing the peak area of the MOPS signal to the peak area of the **MOPS-d15** signal. The ratio of these areas is used to calculate the precise amount of the analyte, correcting for any variability in sample preparation or instrument response.



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Workflow for using **MOPS-d15** as an internal standard.

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